3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
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Overview
Description
3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide typically involves the reaction of 3,4-dihydro-2H-pyrrole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-8-3-1-4-9(7-8)16(14,15)13-10-5-2-6-12-10/h1,3-4,7H,2,5-6,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLKVFHRRQVMPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390730 |
Source
|
Record name | 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-71-7 |
Source
|
Record name | 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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